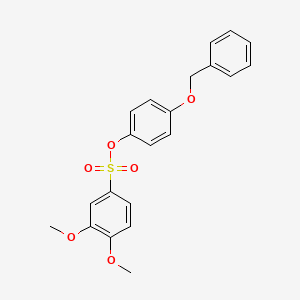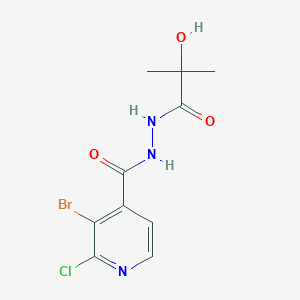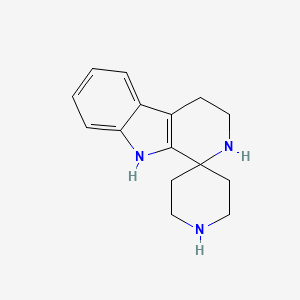
1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as Spiroindoline, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the beta-carboline family of compounds, which are known to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Wissenschaftliche Forschungsanwendungen
1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee has been shown to possess antiviral activity against the Zika virus, making it a promising candidate for the development of antiviral drugs. Furthermore, 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee has been shown to exhibit anti-inflammatory effects, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and survival. In cancer cells, 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee has been shown to induce apoptosis, or programmed cell death, by activating the caspase cascade. Additionally, 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell proliferation and survival.
Biochemical and Physiological Effects:
1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee has been shown to inhibit cell proliferation and induce apoptosis, leading to the suppression of tumor growth. Additionally, 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee has been shown to exhibit antiviral activity by inhibiting viral replication. Furthermore, 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it exhibits a wide range of biological activities, making it a versatile tool for studying various cellular processes. Additionally, 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee has been shown to exhibit low toxicity in vitro, making it a safe compound to use in lab experiments. However, one limitation of 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee is its poor solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee. One area of interest is the development of 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee derivatives with improved biological activity and solubility. Additionally, further studies are needed to elucidate the mechanism of action of 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee and to identify the specific signaling pathways that are targeted by this compound. Finally, 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee has shown promise as a potential therapeutic agent for various diseases, and additional studies are needed to evaluate its efficacy in animal models and clinical trials.
Synthesemethoden
The synthesis of 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee can be achieved through a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Another method involves the cyclization of a beta-carboline derivative with an aldehyde or ketone in the presence of a Lewis acid catalyst. The synthesis of 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
Eigenschaften
IUPAC Name |
spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4'-piperidine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-2-4-13-11(3-1)12-5-8-17-15(14(12)18-13)6-9-16-10-7-15/h1-4,16-18H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXMLEPSIAKXGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CCNCC2)C3=C1C4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26728297 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carboline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2845228.png)
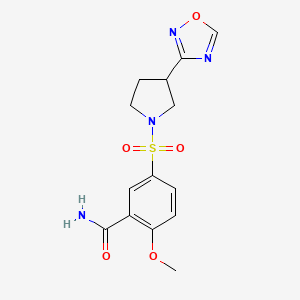
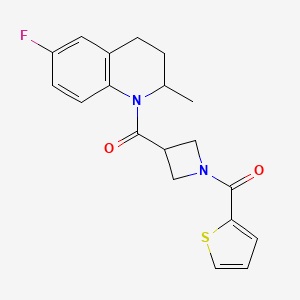
![N-[[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2845235.png)
![(1H-benzo[d]imidazol-5-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2845237.png)
![Tert-butyl (1R,5S)-6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2845238.png)
![3-allyl-8-(4-bromophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845240.png)
![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)urea](/img/structure/B2845241.png)
![3-(3-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2845243.png)
![3-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide](/img/structure/B2845244.png)
![N-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-chloroacetamide](/img/structure/B2845246.png)
![3-Methylimidazo[4,3-b][1,3]thiazole-2-carboxylic acid](/img/structure/B2845247.png)
